Cas no 19893-23-3 (Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl])

Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl] structure
19893-23-3 structure
Product Name:Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl]
CAS 번호:19893-23-3
MF:C36H63N3O9
메가와트:681.900131464005
CID:194633
PubChem ID:3010888
Update Time:2025-04-19

Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl] 화학적 및 물리적 성질

이름 및 식별자

    • Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl]
    • 4,10,16-trimethyl-3,9,15-tris(2-methylpropyl)-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
    • Enniatin C
    • N-Methylcyclo(L-Leu-D-Hmb-N-methyl-L-Leu-D-Hmb-N-methyl-L-Leu-D-Hmb-)
    • Cyclo(D-Hmb-N-methyl-L-Leu-D-Hmb-N-methyl-L-Leu-D-Hmb-N-methyl-L-Leu-)
    • (3S,6R,9S,12R,15S,18R)-3,9,15-triisobutyl-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexaone
    • CHEBI:223003
    • ENNIATIN C [MI]
    • Leucine, N-(2-hydroxy-3-methylbutyryl)-N-methyl-, trimol. cyclic ester
    • CYCLO((2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-LEUCYL-(2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-LEUCYL-(2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-LEUCYL)
    • (3S,6R,9S,12R,15S,18R)-3,9,15-triisobutyl-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
    • AKOS030622854
    • ENNIATIN-C
    • UNII-KI886GV7NT
    • KI886GV7NT
    • 1,7,13-Trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone, 4,10,16-trimethyl-6,12,18-tris(1-methylethyl)-3,9,15-tris(2-methylpropyl)-, (3S,6R,9S,12R,15S,18R)-
    • Q27282264
    • antibiotic 86-88
    • EnniatinC
    • 19893-23-3
    • (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,9,15-tris(2-methylpropyl)-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
    • SCHEMBL621539
    • DTXSID10941758
    • 인치: 1S/C36H63N3O9/c1-19(2)16-25-34(43)46-29(23(9)10)32(41)38(14)27(18-21(5)6)36(45)48-30(24(11)12)33(42)39(15)26(17-20(3)4)35(44)47-28(22(7)8)31(40)37(25)13/h19-30H,16-18H2,1-15H3/t25-,26-,27-,28+,29+,30+/m0/s1
    • InChIKey: WICJNWLMJRLFKQ-NHODMIADSA-N
    • 미소: O1C([C@H](CC(C)C)N(C)C([C@@H](C(C)C)OC([C@H](CC(C)C)N(C)C([C@@H](C(C)C)OC([C@H](CC(C)C)N(C)C([C@H]1C(C)C)=O)=O)=O)=O)=O)=O

계산된 속성

  • 정밀분자량: 681.45669
  • 동위원소 질량: 681.456431
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 9
  • 중원자 수량: 48
  • 회전 가능한 화학 키 수량: 9
  • 복잡도: 996
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 6
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 140
  • 소수점 매개변수 계산 참조값(XlogP): 7.6

실험적 성질

  • 밀도: 1.012
  • 비등점: 848°Cat760mmHg
  • 플래시 포인트: 466.6°C
  • 굴절률: 1.455
  • PSA: 139.83

Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl] 보안 정보

  • 위험물 운송번호:2811
  • 위험 등급:6.1(a)
  • 패키지 그룹:I
추천 공급업체
Xiamen PinR Bio-tech Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Xiamen PinR Bio-tech Co., Ltd.
Essenoi Fine Chemical Co., Limited
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Jiangsu Kolod Food Ingredients Co.,ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangsu Kolod Food Ingredients Co.,ltd
Shaanxi pure crystal photoelectric technology co. LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shaanxi pure crystal photoelectric technology co. LTD
钜澜化工科技(青岛)有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
钜澜化工科技(青岛)有限公司